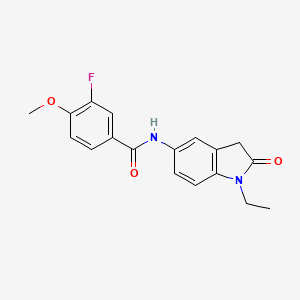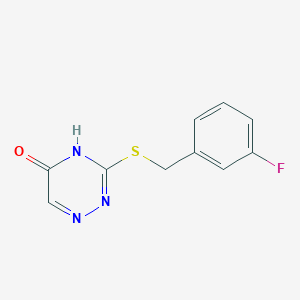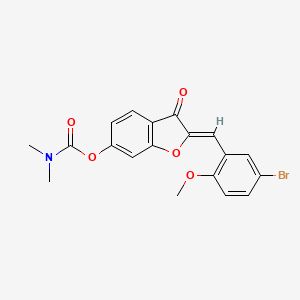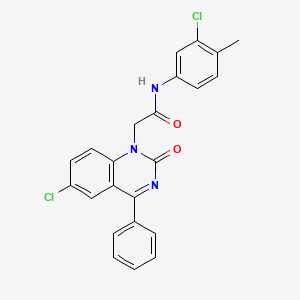![molecular formula C22H18N2O3 B2444470 3,4-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-35-3](/img/structure/B2444470.png)
3,4-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
Scientific Research Applications
1. Luminescence and Multi-Stimuli-Responsive Properties
- Srivastava et al. (2017) synthesized compounds including pyridine derivatives that exhibit luminescence in both solution and solid states. These compounds demonstrate multi-stimuli response and show potential in photonic applications due to their mechanochromic properties (Srivastava et al., 2017).
2. Capillary Electrophoresis in Quality Control
- Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, which could be relevant for quality control in pharmaceutical synthesis (Ye et al., 2012).
3. Utility in Heterocyclic Synthesis
- Fadda et al. (2012) explored the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, highlighting the utility of these compounds in heterocyclic synthesis. These findings could aid in the development of new chemical entities in drug discovery (Fadda et al., 2012).
4. Synthesis of Antiproliferative Agents
- Ilić et al. (2011) studied the synthesis of triazolo[4,3-b]pyridazine derivatives, which showed antiproliferative activity against endothelial and tumor cells. This indicates potential applications in cancer research (Ilić et al., 2011).
5. Scalable Synthesis for VEGFR Inhibition
- Scott et al. (2006) described a scalable synthesis method for a VEGFR inhibitor, which is relevant in the context of developing new therapeutic agents targeting vascular endothelial growth factors (Scott et al., 2006).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is likely to interact with multiple receptors due to its complex structure .
Mode of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential biological activities. Indole derivatives, for example, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it is plausible that the compound could influence similar pathways.
Pharmacokinetics
It is known that many heterocyclic compounds are in clinical use to treat infectious diseases , suggesting that the compound may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of indole derivatives , it is possible that the compound could have a broad range of effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, oxidative stress, temperature changes, and nutritional imbalances can affect the compound’s effectiveness . Therefore, it is crucial to consider these factors when studying the compound’s action.
properties
IUPAC Name |
3,4-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-12-8-9-15(10-13(12)2)21(25)24-18-11-14(3)19-20(23-18)16-6-4-5-7-17(16)27-22(19)26/h4-11H,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGCXBDTMSFAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444390.png)

![Ditert-butyl 6,12-dioxo-3,9-diazatricyclo[6.4.0.02,7]dodecane-3,9-dicarboxylate](/img/structure/B2444393.png)

![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2444395.png)

![2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran](/img/structure/B2444399.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2444402.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2444406.png)
![Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate](/img/structure/B2444408.png)
![6-(2-chloro-6-fluorobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2444410.png)